Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)-

Catalog No.
S14288304
CAS No.
30146-66-8
M.F
C18H24N6
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(pip...

CAS Number

30146-66-8

Product Name

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)-

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H24N6/c19-17-20-16(13-23-9-4-1-5-10-23)21-18(22-17)24-11-8-14-6-2-3-7-15(14)12-24/h2-3,6-7H,1,4-5,8-13H2,(H2,19,20,21,22)

InChI Key

CTVQFAXRPHINCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)N

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- is a complex organic compound belonging to the isoquinoline family, characterized by a tetrahydroisoquinoline core and a substituted triazine ring. This compound is notable for its intricate structure, which includes multiple functional groups that may contribute to its biological activity and potential applications in medicinal chemistry. The molecular formula for this compound is C18H25N7C_{18}H_{25}N_{7} and it has a molecular weight of approximately 339.4 g/mol .

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- typically involves multi-step organic reactions. Key reactions may include:

  • Amination: Introducing amino groups into the isoquinoline framework.
  • Methylation: Adding methyl groups to enhance solubility or reactivity.
  • Cyclization: Forming the triazine ring through cyclization reactions involving appropriate precursors.

These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yield and purity.

Isoquinoline derivatives are known for their diverse biological activities. This particular compound has been studied for:

  • Antimicrobial properties: Potential effectiveness against various pathogens.
  • Anticancer activity: Investigated for its ability to inhibit cancer cell proliferation.
  • CNS activity: Possible interactions with neurotransmitter systems due to its structural similarity to other neuroactive compounds.

The precise mechanisms of action are still under investigation, but they may involve modulation of enzyme activity or receptor binding.

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- can be approached through several methods:

  • Starting Materials: The synthesis often begins with readily available isoquinoline derivatives.
  • Multi-step Synthesis: Involves sequential reactions including:
    • Formation of the tetrahydroisoquinoline structure.
    • Construction of the triazine ring via condensation reactions.
    • Functional group modifications through amination and methylation.
  • Optimization: Industrial-scale production may require optimization studies to enhance yield and minimize by-products.

This compound has several potential applications across various fields:

  • Medicinal Chemistry: As a lead compound in drug development targeting infectious diseases or cancer.
  • Material Science: Utilized in the development of new polymers or chemical processes due to its unique chemical properties.
  • Biochemistry: Used as a probe in biological studies to understand enzyme mechanisms or receptor interactions .

Interaction studies involving Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular docking simulations: To predict binding interactions with enzymes or receptors.
  • In vitro assays: To evaluate biological effects on cell lines or isolated biomolecules.

Such studies are crucial for elucidating the compound's pharmacological profile and guiding further drug development efforts.

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Attributes
IsoquinolineBasic isoquinoline structureAntimicrobialSimpler structure; less complex than tetrahydro derivative
4-AminoquinolineAmino group on quinolineAntimalarialLacks the tetrahydroisoquinoline core
6-Methyls-triazineTriazine ring without isoquinolineAnticancer potentialNo isoquinoline core; different pharmacophore
TetrahydroisoquinolineTetrahydro structure onlyNeuroactive propertiesDoes not have the triazine substitution

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- is unique due to its combination of a tetrahydroisoquinoline core and a substituted triazine ring, which may provide distinct biological activities not found in simpler derivatives .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

324.20624479 g/mol

Monoisotopic Mass

324.20624479 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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